molecular formula C20H18F3N3O2S B2586146 2-((4-methoxyphenyl)amino)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide CAS No. 780818-98-6

2-((4-methoxyphenyl)amino)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Cat. No. B2586146
CAS RN: 780818-98-6
M. Wt: 421.44
InChI Key: KXCDSYVCIORUSS-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)amino)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
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Scientific Research Applications

COX Inhibitory Activity

Compounds containing a 4-methoxyphenyl group have been synthesized and investigated for their cyclooxygenase (COX) inhibitory activities. Specifically, derivatives showing strong inhibitory activity on the COX-2 enzyme were identified, with one compound exhibiting high selectivity towards COX-2, indicating potential for therapeutic applications in diseases where COX-2 plays a critical role (Ertas et al., 2022).

Antitumor Activity

A series of compounds bearing the benzothiazole moiety, synthesized using a structure with antitumor potential, were screened against a wide range of human tumor cell lines. Certain derivatives demonstrated considerable anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Antimicrobial Activities

Novel triazole derivatives have been synthesized and their antimicrobial activities investigated. Specific compounds showed potent antimicrobial effects against various Candida species and pathogenic bacteria, indicating their potential as antimicrobial agents (Altıntop et al., 2011).

Antioxidant and Anti-inflammatory Compounds

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited significant activities, offering insights into the design of new therapeutic agents with antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

VEGF-A Inhibition

Benzophenone-thiazole derivatives were synthesized and evaluated for their potential as VEGF-A inhibitors. One specific compound demonstrated promising antiproliferative effects, suggesting a role in inhibiting VEGF-A related pathways, which is crucial for cancer treatment (Prashanth et al., 2014).

properties

IUPAC Name

2-(4-methoxyanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-16-7-5-15(6-8-16)24-12-18(27)26-19-25-11-17(29-19)10-13-3-2-4-14(9-13)20(21,22)23/h2-9,11,24H,10,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCDSYVCIORUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)amino)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

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